3-Bromo-1-(trimethylsilyl)-1-propyne
Overview
Description
Synthesis Analysis
The synthesis of related compounds and polymers often involves the use of 1-trimethylsilyl-1-propyne as a precursor. For instance, poly(trimethylsilylpropyne) copolymers with bromobutyl side chains have been synthesized from 1-trimethylsilyl-1-propyne and 1-(4-bromobutyldimethylsilyl)-1-propyne using catalyst systems, highlighting the versatility of this compound in polymer synthesis (Ruud, Jia, & Baker, 2000). Furthermore, the reactivity of 3-bromo-2-trimethylsilyl-1-propene towards various electrophiles has been explored, showcasing its utility in the synthesis of functionally diverse vinylsilanes (Knockel & Normant, 1984).
Molecular Structure Analysis
The molecular structure of 3-Bromo-1-(trimethylsilyl)-1-propyne and its derivatives influences their reactivity and physical properties. Studies on bromination and the properties of brominated polymers derived from poly[1-(trimethylsilyl)-1-propyne] shed light on how structural modifications affect material characteristics (Masalev et al., 2008).
Chemical Reactions and Properties
3-Bromo-1-(trimethylsilyl)-1-propyne participates in various chemical reactions, including electrophilic additions and coupling reactions. Its utility in synthesizing 2-substituted-4-trimethylsilylfurans through reactions with electrophiles illustrates its versatility in organic synthesis (Knockel & Normant, 1984). Additionally, the bromination of polymers based on this compound and the subsequent effects on their properties highlight the significance of chemical modifications (Polevaya et al., 2016).
Physical Properties Analysis
The physical properties of materials derived from 3-Bromo-1-(trimethylsilyl)-1-propyne, such as gas permeability and film formation, are crucial for their application in various fields. For example, the synthesis and properties of brominated poly(1-trimethylsilyl-1-propyne) demonstrate the influence of bromination on film-forming properties and thermal stability (Polevaya et al., 2016).
Chemical Properties Analysis
The chemical properties of 3-Bromo-1-(trimethylsilyl)-1-propyne, including its reactivity with electrophiles and its role in the synthesis of polymers and copolymers, are fundamental to its application in creating advanced materials. Studies on the synthesis and characterization of related copolymers provide insights into the chemical versatility and potential applications of this compound (Ruud, Jia, & Baker, 2000).
Scientific Research Applications
1. Synthesis of Organyl Selenides
Methods of Application: The method involves reactions of 3-bromo-1-(trimethylsilyl)prop-1-yne with the corresponding organylselenolates and sodium selenide generated from diorganyl diselenides or elemental selenium by the action of sodium tetrahydridoborate .
Results or Outcomes: The result is the efficient and selective synthesis of these organyl selenides .
2. Synthesis of Biologically Relevant Triazoles
Methods of Application: The synthesis involves classical and “green chemistry” conditions, including ultrasound chemistry and mechanochemistry .
Results or Outcomes: The focus is on compounds/scaffolds that possess biological/pharmacophoric properties .
3. Synthesis of 3-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Methods of Application: The method involves reactions of 3-bromo-1-(trimethylsilyl)prop-1-yne with other organic compounds .
Results or Outcomes: The result is the efficient and selective synthesis of 3-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole .
4. Use as a Protecting Group
Methods of Application
These protecting groups work by creating a trimethylsilyl ether, which is chemically inert. Other functional groups present in the organic compound can undergo reactions and then the trimethylsilyl group is removed with the hydroxyl group intact .
Results or Outcomes: The use of trimethylsilyl as a protecting group allows for the successful completion of reactions in compounds with multiple highly reactive functional groups .
5. Synthesis of 3-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Methods of Application: The method involves reactions of 3-bromo-1-(trimethylsilyl)prop-1-yne with other organic compounds .
Results or Outcomes: The result is the efficient and selective synthesis of 3-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole .
6. Use as a Leaving Group
Methods of Application
These leaving groups work by creating a trimethylsilyl ether, which is chemically inert. Other functional groups present in the organic compound can undergo reactions and then the trimethylsilyl group is removed .
Results or Outcomes: The use of trimethylsilyl as a leaving group allows for the successful completion of reactions in compounds with multiple highly reactive functional groups .
Safety And Hazards
Future Directions
The use of 3-Bromo-1-(trimethylsilyl)-1-propyne in the synthesis of functionalized vinylsilanes suggests potential applications in the development of new synthetic methods . Additionally, the use of trimethylsilyl as a protecting group in organic synthesis indicates its potential utility in the synthesis of complex organic molecules .
properties
IUPAC Name |
3-bromoprop-1-ynyl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrSi/c1-8(2,3)6-4-5-7/h5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPRPFRDVCCCHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349040 | |
Record name | 3-Bromo-1-(trimethylsilyl)-1-propyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(trimethylsilyl)-1-propyne | |
CAS RN |
38002-45-8 | |
Record name | (3-Bromo-1-propyn-1-yl)trimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38002-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1-(trimethylsilyl)-1-propyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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